
Acide 2-(2-(1-(tert-butoxycarbonyl)pipéridin-4-yl)thiazol-4-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The empirical formula of the compound is C18H25NO4 . The molecular weight is 319.40 . The compound contains a piperidine ring, which is a common motif in medicinal chemistry due to its ability to mimic a variety of bioactive natural products .Physical And Chemical Properties Analysis
The compound is a powder . It’s stored at a temperature between 2-8°C . More specific physical and chemical properties were not found in the available resources.Mécanisme D'action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a linker in PROTAC development, this compound plays a crucial role in connecting the two functional parts of a PROTAC molecule: the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The linker helps to orient these two ligands in a way that facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound would be determined by the specific proteins targeted by the PROTAC molecule in which it is incorporated . By leading to the degradation of target proteins, it can influence various biochemical pathways in which these proteins play a role.
Result of Action
The molecular and cellular effects of this compound’s action would be the degradation of the target proteins, leading to a decrease in their levels within the cell . This can have various effects depending on the functions of the proteins targeted.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the presence and concentration of the target proteins and the E3 ligase, the cellular environment, and potentially the presence of other competing molecules .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acidne-thiazole-acetic acid is its potential as a lead compound for drug development. Its unique chemical structure and pharmacological activities make it an attractive target for further optimization and modification. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acidne-thiazole-acetic acid. One area of interest is the development of new derivatives and analogs that exhibit improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acidne-thiazole-acetic acid and its potential as a therapeutic agent for various diseases. Finally, the development of new methods for the synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acidne-thiazole-acetic acid may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acidne-thiazole-acetic acid involves the reaction of 2-bromoacetic acid with thiosemicarbazide to form 2-thiazolylacetic acid. This intermediate is then reacted with tert-butoxycarbonyl (Boc)-protected piperazine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acidne-thiazole-acetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Développement de ProTAC : Lien Semi-Flexible
- Application: Les ProTAC sont des molécules innovantes conçues pour dégrader sélectivement des protéines spécifiques dans les cellules. Elles sont constituées de trois composants : un ligand qui se lie à la protéine cible, un ligand qui recrute une ligase E3 ubiquitine, et un lien reliant ces deux entités. La flexibilité du lien influence l'orientation 3D du dégradeur, la formation du complexe ternaire et l'optimisation des propriétés pharmacologiques .
Conjugués Chimiques : Lien Rigide
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)13-16-11(9-22-13)8-12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNQXSVPPHJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
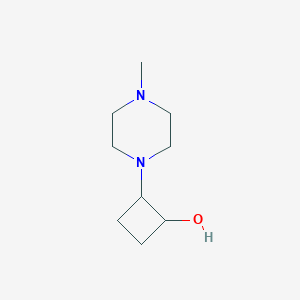
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)
![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)
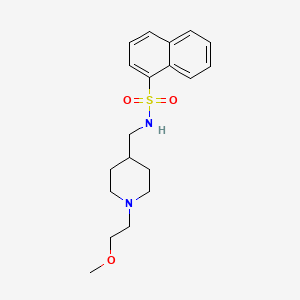
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)
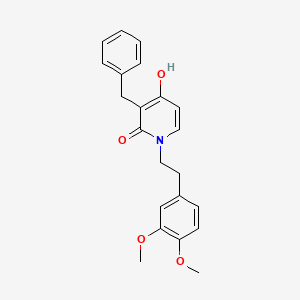
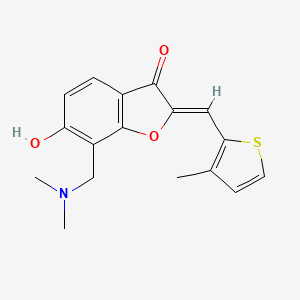

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
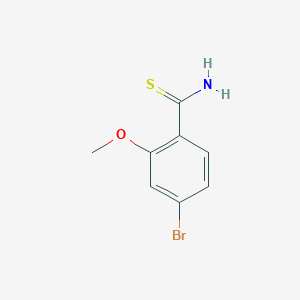
![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)